11-(3-FLUOROPHENYL)-8,8-DIMETHYL-2,3,6,7,8,9,10,11-OCTAHYDRO-1,4-DIOXA-6-AZATETRACEN-10-ONE
Overview
Description
11-(3-FLUOROPHENYL)-8,8-DIMETHYL-2,3,6,7,8,9,10,11-OCTAHYDRO-1,4-DIOXA-6-AZATETRACEN-10-ONE is a complex organic compound with a unique structure that includes a fluorophenyl group, dimethyl groups, and a dioxino-acridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(3-FLUOROPHENYL)-8,8-DIMETHYL-2,3,6,7,8,9,10,11-OCTAHYDRO-1,4-DIOXA-6-AZATETRACEN-10-ONE typically involves multi-step organic reactionsCommon reagents used in these reactions include fluorobenzene, dimethyl sulfate, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
11-(3-FLUOROPHENYL)-8,8-DIMETHYL-2,3,6,7,8,9,10,11-OCTAHYDRO-1,4-DIOXA-6-AZATETRACEN-10-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
11-(3-FLUOROPHENYL)-8,8-DIMETHYL-2,3,6,7,8,9,10,11-OCTAHYDRO-1,4-DIOXA-6-AZATETRACEN-10-ONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties can be exploited in the development of new materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes.
Mechanism of Action
The mechanism of action of 11-(3-FLUOROPHENYL)-8,8-DIMETHYL-2,3,6,7,8,9,10,11-OCTAHYDRO-1,4-DIOXA-6-AZATETRACEN-10-ONE involves its interaction with specific molecular targets. The fluorophenyl group and the dioxino-acridinone core play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-Quinazolinamine, N-(3-chloro-4-fluorophenyl)-6-[3-[(4aR,7aS)-hexahydro-6H-1,4-dioxino[2,3-c]pyrrol-6-yl]propoxy]-7-methoxy-: This compound shares a similar dioxino core but differs in the substituents attached to the core.
6H-Indolo[2,3-b]quinoxaline: Another compound with a polyaromatic structure, used in DNA and protein interaction studies.
Uniqueness
Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
11-(3-fluorophenyl)-8,8-dimethyl-2,3,6,7,9,11-hexahydro-[1,4]benzodioxino[6,7-b]quinolin-10-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FNO3/c1-23(2)11-17-22(18(26)12-23)21(13-4-3-5-14(24)8-13)15-9-19-20(10-16(15)25-17)28-7-6-27-19/h3-5,8-10,21,25H,6-7,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRJEJLUVUTAGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=CC4=C(C=C3N2)OCCO4)C5=CC(=CC=C5)F)C(=O)C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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